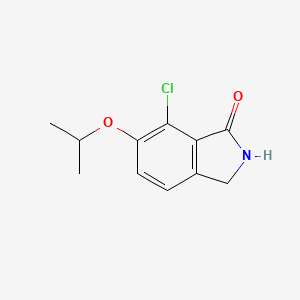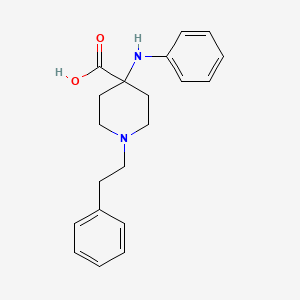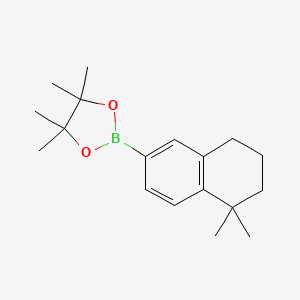
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C11H12ClNO2 This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydro-isoindol-1-one.
Isopropoxylation: The introduction of the isopropoxy group is achieved through a nucleophilic substitution reaction. This involves reacting the 7-chloro-2,3-dihydro-isoindol-1-one with isopropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindolinones.
科学的研究の応用
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The presence of the chlorine atom and isopropoxy group may enhance its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
7-Chloro-2,3-dihydro-isoindol-1-one: This compound lacks the isopropoxy group but shares the core structure.
6-Isopropoxy-2,3-dihydro-isoindol-1-one: This compound lacks the chlorine atom but has the isopropoxy group.
7-Chloro-6-methoxy-2,3-dihydro-isoindol-1-one: This compound has a methoxy group instead of an isopropoxy group.
Uniqueness: 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is unique due to the presence of both the chlorine atom and the isopropoxy group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C11H12ClNO2/c1-6(2)15-8-4-3-7-5-13-11(14)9(7)10(8)12/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChIキー |
GKBNMARQDKCGPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C2=C(CNC2=O)C=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine](/img/structure/B8598846.png)




![Benzyl [(1r,2r)-2-formylcyclohexyl]carbamate](/img/structure/B8598888.png)
![cyclopropyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B8598892.png)

